molecular formula C5H12N2S B1273340 sec-Butyl-thiourea CAS No. 6814-99-9

sec-Butyl-thiourea

Cat. No. B1273340
CAS RN: 6814-99-9
M. Wt: 132.23 g/mol
InChI Key: WFDOLCYFWRFQEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

SBTU can be synthesized from easily existing raw resources . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .


Molecular Structure Analysis

The molecular formula of SBTU is C5H12N2S . The C=S bond distance is 1.71 Å. The C-N distances average 1.33 Å .


Chemical Reactions Analysis

Thioureas derived from primary amines and carbamoyl-protected isothiocyanates react with the Burgess reagent to give the corresponding guanidines via either a stepwise or one-pot procedure .

Scientific Research Applications

1. Thiourea-Based Non-Ionic Surfactants

A study by Ullah et al. (2017) synthesized thiourea-based non-ionic surfactants, including 1-sec-butyl-3-dodecanoylthiourea. These surfactants show potential applications in cleaning and agriculture due to their antimicrobial activities, and their corrosion inhibition behavior was studied on chromium and aluminum metals.

2. Antifungal and Antibacterial Activities

Del Campo et al. (2004) researched N-benzoyl-N'-alkylthioureas and their complexes with various metals, including a structure similar to 3-benzoyl-1-butyl-1-methyl-thiourea. The study found these compounds to have notable antifungal activities against fungi and yeast.

3. Antibacterial Applications

A series of novel thiouracil derivatives containing an acyl thiourea moiety were synthesized by Cui et al. (2017) for their antibacterial activities against various bacteria, indicating potential applications in developing new antibacterial agents.

4. Catalytic Oxidation of Alcohols

Verma et al. (2013) explored the use of thiourea dioxide in combination with t-butyl hydroperoxide (TBHP) for the catalytic oxidation of alcohols, demonstrating its potential as an environmentally friendly catalyst.

5. Organocatalysis in Chemical Transformations

Ullah et al. (2019) presented thiourea as a mild and efficient organocatalyst for oxidative α-cyanation of N-aryltetrahydroisoquinolines with trimethylsilyl cyanide, showing potential for innovative chemical transformations.

6. Essential Oil Analysis

Hassanabadi et al. (2019) analyzed the essential oil components of Ferula assa-foetida L. accessions, finding thiourea among the compounds, which is significant for pharmacological and industrial applications.

7. Synthesis of Medicinal Compounds

The synthesis of 5-Bromo-3-sec.-butyl-6-methyluracil by You-lin (2007) using sec.-butylamine demonstrates an application in creating specific medicinal compounds.

8. Industrial Chemical Synthesis

Huajie et al. (2021) investigated the hydrolysis of sec-butyl acetate to sec-butyl alcohol for industrial applications, highlighting the importance of sec-butyl derivatives in chemical processes.

9. Anticancer Research

Ruswanto et al. (2021) synthesized a thiourea derivative complex and evaluated its anticancer potential, demonstrating the relevance of thiourea derivatives in drug discovery.

10. Coordination Chemistry and Biological Activities

Zahra et al. (2022) reviewed the applications of acyl thioureas in coordination chemistry and biological activities, emphasizing their significance in various scientific fields.

Safety And Hazards

Thiourea is harmful if swallowed and suspected of causing cancer and damaging the unborn child . It may form combustible dust concentrations in air .

Future Directions

SBTU has been studied regarding its antimicrobial activities and its antifungal and antibacterial efficiency was tested against five microorganism strains . Due to these behaviors, it can be used as future candidates in cleaning as well as in agriculture features . The corrosion inhibition behavior was also studied using chromium and aluminum metals .

properties

IUPAC Name

butan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S/c1-3-4(2)7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDOLCYFWRFQEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391667
Record name sec-Butyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sec-Butyl-thiourea

CAS RN

6814-99-9
Record name sec-Butyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SV Puntambekar - Proceedings of the Indian Academy of Sciences …, 1950 - Springer
… k 22"77] of the fraction indicates the presence of racemic sec-butyl thiourea and … isolated from fraction 2 established its identity with sec-butyl thiourea prepared from fraction 2. The …
Number of citations: 18 link.springer.com
DW Emerson - 1957 - search.proquest.com
… Conversion of the material to the known sec-butyl thiourea confirmed the structure of the product. The overall yield, based on original thiocyanate, …
Number of citations: 0 search.proquest.com
DAM Mackay, EJ Hewitt - Journal of Food Science, 1959 - Wiley Online Library
… These zones had the following RI values, relative to that of N-sec-butyl thiourea, and intensities: 0.02, weak ; 0.11, very weak ; 0.42-0.50, very strong (corresponds to an authentic …
Number of citations: 22 ift.onlinelibrary.wiley.com
JM dos Santos, AS da Silveira, LA Souza, MM Lobo… - …, 2015 - thieme-connect.com
This study reports a simple and highly regioselective synthesis of a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, in which the 6-substituents are methyl or aryl …
Number of citations: 5 www.thieme-connect.com
AV Missir, L Moruşciag, GM Niţulescu, IC Chiriţă… - Rev de Chim …, 2011 - bch.ro
In the continuation of our works in the series of the derivatives of the 2-phenethylbenzoic acid, in this paper we present the synthesis and characterization of some new thioureides of the …
Number of citations: 2 bch.ro
L Kersting - 2023 - opus4.kobv.de
This thesis contains two independent research topics: Synthesis of new quinazoline based heterocycles via metal-free one pot processes and optimization of a visible light-induced …
Number of citations: 2 opus4.kobv.de
W Bottomley, DE White - Journal and Proceedings of the Royal Australian …, 1950
Number of citations: 1
長島善次 - 日本農芸化学会誌, 1954 - jstage.jst.go.jp
わさびを磨粋し水蒸気蒸溜して得た油状辛味成分 (辛味成分はすべてここに集る) にアンモニヤを作用させて得た粗粉末を, 水及び醋酸エチルを溶媒した CCD に依り Comp. A, B, C の 3 つの部分に…
Number of citations: 12 www.jstage.jst.go.jp

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